3-alpha-Ethoxycarbonyl-12-alpha-hydroxy-7-oxocholan-24-oic acid, methyl ester
Description
3-alpha-Ethoxycarbonyl-12-alpha-hydroxy-7-oxocholan-24-oic acid, methyl ester (CAS 21059-40-5) is a steroidal derivative with the molecular formula C₂₈H₄₄O₇ and a molar mass of 492.64 g/mol . Its structure includes:
- An ethoxycarbonyloxy group at position 3α,
- A hydroxyl group at position 12α,
- A keto group at position 7,
- A methyl ester at the C-24 carboxyl group.
This compound is synthesized through esterification and oxidation reactions common in bile acid derivatives. It is typically a solid, soluble in organic solvents like acetone and ethyl acetate, and serves as a key intermediate in pharmaceutical research .
Properties
CAS No. |
73771-71-8 |
|---|---|
Molecular Formula |
C28H44O6 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
ethyl (3R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3-carboxylate |
InChI |
InChI=1S/C28H44O6/c1-6-34-26(32)17-11-12-27(3)18(13-17)14-22(29)25-20-9-8-19(16(2)7-10-24(31)33-5)28(20,4)23(30)15-21(25)27/h16-21,23,25,30H,6-15H2,1-5H3/t16-,17-,18?,19-,20+,21+,23+,25+,27+,28-/m1/s1 |
InChI Key |
IEGZAMNMNIJBBM-AMHABCAISA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3C(=O)CC2C1)CC[C@@H]4[C@H](C)CCC(=O)OC)C)O)C |
Canonical SMILES |
CCOC(=O)C1CCC2(C(C1)CC(=O)C3C2CC(C4(C3CCC4C(C)CCC(=O)OC)C)O)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Esterification of Bile Acids
The synthesis often begins with cholanic acids such as cholic acid or chenodeoxycholic acid. The carboxylic acid group is converted into a methyl ester by refluxing the bile acid in methanol with concentrated hydrochloric acid as a catalyst. This step yields the methyl ester derivative necessary for further functionalization.
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cholic acid + Methanol + Conc. HCl, reflux | Methyl cholate ester | High | Reflux 0.5–5 hours, crystallization and filtration |
Protection of Hydroxy Groups by Acetylation
To selectively modify hydroxyl groups, acetylation is performed using acetic anhydride in the presence of a base such as triethylamine or N,N-dimethylpyridine as a catalyst. This step protects the 3-alpha and 7-alpha hydroxy groups as acetates, facilitating selective oxidation later.
Selective Oxidation to 7-Oxo Derivative
The 7-hydroxy group is oxidized to a 7-oxo group using hypochlorite in the presence of catalysts like tetrabutylammonium bromide. This reaction is carried out in ethyl acetate and methanol solvent mixture under stirring, followed by solvent removal and filtration.
Deprotection and Hydrolysis to Obtain 12-Oxo Chenodeoxycholic Acid
The acetyl groups are removed by refluxing with ethanol and sodium hydroxide solution, followed by acidification with hydrochloric acid. This yields the 12-oxo chenodeoxycholic acid after filtration and recrystallization.
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 4 | 3,7-diacetyl-12-oxo ester + NaOH in ethanol, reflux; acidify with HCl | 12-oxo chenodeoxycholic acid | High | Reflux, pH adjustment, recrystallization |
Introduction of Ethoxycarbonyl Group at 3-Alpha Position
The ethoxycarbonyl group at the 3-alpha position is introduced via esterification reactions using ethyl chloroformate or related reagents under controlled conditions. This step often requires careful control of reaction temperature and stoichiometry to ensure regioselectivity.
Final Methyl Ester Formation
The final methyl ester is typically formed by esterification of the carboxylic acid group at the 24-position using methanol and acid catalysts, completing the synthesis of 3-alpha-Ethoxycarbonyl-12-alpha-hydroxy-7-oxocholan-24-oic acid, methyl ester .
Alternative Synthetic Routes and Process Optimization
Alpha-Hydroxy Ester Synthesis via Hydroxy-Nitrile Intermediates
A patented process describes the synthesis of alpha-hydroxy esters by reacting alpha-hydroxy nitriles with acids in alcoholic solvents, followed by controlled hydrolysis. This method achieves high yields and avoids difficult separations of hydroxy acids from water.
This approach may be adapted for the preparation of hydroxy cholan derivatives by selecting appropriate hydroxy-nitrile precursors and acids.
Summary of Key Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Remarks |
|---|---|---|---|
| 1 | Esterification of bile acid | Methanol, concentrated HCl, reflux | Methyl ester formation |
| 2 | Protection of hydroxy groups | Acetic anhydride, triethylamine or N,N-dimethylpyridine, dichloromethane | Acetylation of 3α,7α-hydroxy |
| 3 | Selective oxidation to 7-oxo | Hypochlorite, tetrabutylammonium bromide, ethyl acetate/methanol | Oxidation of 7α-hydroxy to 7-oxo |
| 4 | Deprotection and hydrolysis | NaOH in ethanol, reflux, acidification | Removal of acetyl groups |
| 5 | Introduction of ethoxycarbonyl group at 3α | Ethyl chloroformate or equivalent | Regioselective esterification |
| 6 | Final methyl ester formation | Methanol, acid catalyst | Completion of methyl ester |
Research Discoveries and Practical Considerations
- The use of N,N-dimethylpyridine as a catalyst in acetylation improves reaction rates and yields.
- Controlled oxidation with hypochlorite and phase transfer catalysts like tetrabutylammonium bromide allows selective conversion of hydroxy to oxo groups without over-oxidation.
- The patented hydroxy-nitrile route to alpha-hydroxy esters offers an alternative with high yields and simplified purification, potentially applicable to bile acid derivatives.
- Reaction conditions such as temperature, molar ratios, and solvent choice critically influence yields and purity.
- Recrystallization and filtration steps are essential for obtaining high-purity final compounds.
Chemical Reactions Analysis
Types of Reactions
3-alpha-Ethoxycarbonyl-12-alpha-hydroxy-7-oxocholan-24-oic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite for oxidation, lithium aluminum hydride for reduction, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional ketone or carboxyl groups, while reduction can yield hydroxyl derivatives.
Scientific Research Applications
3-alpha-Ethoxycarbonyl-12-alpha-hydroxy-7-oxocholan-24-oic acid, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its role in bile acid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of liver diseases and cholesterol management.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-alpha-Ethoxycarbonyl-12-alpha-hydroxy-7-oxocholan-24-oic acid, methyl ester involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It can inhibit the production of endogenous bile acids and reduce the secretion of cholesterol in bile. This compound’s molecular targets include various enzymes and receptors in the liver and intestines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Position 3 and 7
Methyl (3α,5β,7α,12α)-7-Acetoxy-3,12-Dihydroxycholan-24-oate
- CAS : 60354-42-9
- Molecular Formula : C₂₇H₄₀O₆
- MW : 460.60 g/mol
- Key Features :
- Acetoxy group at position 7α (vs. ethoxycarbonyloxy at 3α in the target compound).
- Dihydroxy groups at positions 3 and 12 (vs. hydroxy at 12α and ethoxycarbonyloxy at 3α).
(3a,5b,7a,12a)-3-Amino-7,12-Dihydroxycholan-24-oic Acid Methyl Ester
- CAS : 142975-31-3
- Molecular Formula: C₂₅H₄₃NO₄
- MW : 421.61 g/mol
- Key Features: Amino group at position 3α (vs. ethoxycarbonyloxy). Hydroxyl groups at positions 7α and 12α.
- Properties: The amino group increases polarity (PSA = 92.78 Ų) and hydrogen-bonding capacity, impacting solubility and receptor binding .
Oxidation State and Functional Group Comparisons
3α-Hydroxy-7-oxo-5β-cholan-24-oic Acid Methyl Ester
- CAS : Referenced in Stefela et al., 2020 ().
- Molecular Formula : C₂₅H₃₈O₄
- MW : 389.3 g/mol
- Key Features :
- Hydroxyl group at 3α and keto group at 7 (similar to the target compound).
- Lacks the 12α-hydroxyl and ethoxycarbonyloxy groups.
- Properties : Simpler structure with lower molecular weight, likely exhibiting reduced steric hindrance in enzymatic reactions .
Cholan-24-oic Acid, 7-(Acetyloxy)-3,12-Dioxo-, Methyl Ester
- CAS : 60354-42-9
- Molecular Formula : C₂₇H₄₀O₆
- MW : 460.60 g/mol
- Key Features :
- Diketone groups at positions 3 and 12 (vs. hydroxyl and ethoxycarbonyloxy).
- Acetoxy group at position 7.
Physicochemical and Functional Differences
| Compound | CAS | Molecular Formula | MW (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | 21059-40-5 | C₂₈H₄₄O₇ | 492.64 | 3α-ethoxycarbonyloxy, 12α-OH, 7-oxo | High lipophilicity; ester groups enhance stability |
| 7-Acetoxy-3,12-dihydroxy analog | 60354-42-9 | C₂₇H₄₀O₆ | 460.60 | 7α-acetoxy, 3,12-dihydroxy | Increased metabolic lability due to acetoxy group |
| 3-Amino-7,12-dihydroxy analog | 142975-31-3 | C₂₅H₄₃NO₄ | 421.61 | 3α-amino, 7α,12α-OH | High polarity (PSA = 92.78 Ų); potential for H-bonding |
| 3α-Hydroxy-7-oxo analog | - | C₂₅H₃₈O₄ | 389.3 | 3α-OH, 7-oxo | Simpler structure; lower steric hindrance |
Key Findings and Implications
Substituent Effects: The ethoxycarbonyloxy group at position 3α in the target compound enhances steric bulk and hydrolytic stability compared to amino or hydroxyl groups . Keto groups (e.g., at position 7) increase electrophilicity, enabling participation in conjugate addition reactions .
Biological Relevance :
- Methyl esters of bile acid derivatives are widely used as pharmaceutical intermediates (e.g., for steroid-based drugs) .
- The 12α-hydroxyl group in the target compound may influence binding to nuclear receptors like FXR or TGR5, which regulate bile acid homeostasis .
Synthetic Utility :
Contradictions and Limitations
- Limited data on melting points or biological activity for most analogs restricts a comprehensive pharmacological comparison.
Biological Activity
3-alpha-Ethoxycarbonyl-12-alpha-hydroxy-7-oxocholan-24-oic acid, methyl ester (CAS No. 73771-71-8) is a synthetic compound belonging to the class of bile acids. This compound has garnered attention due to its potential biological activities, particularly in relation to metabolic processes and therapeutic applications. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.
The molecular formula of this compound is with a molecular weight of 476.65 g/mol. Key chemical properties include:
- Boiling Point : Approximately 560 °C (predicted)
- Density : 1.116 g/cm³ (predicted)
- pKa : 14.69 (predicted)
Bile acids play a crucial role in lipid metabolism and signaling pathways. The biological activity of this compound is primarily attributed to its structural similarity to naturally occurring bile acids, which are known to modulate various physiological processes, including:
- Cholesterol metabolism : Influencing cholesterol homeostasis and bile acid synthesis.
- Lipid absorption : Facilitating the emulsification and absorption of dietary fats.
1. Antimicrobial Properties
Research indicates that certain bile acids exhibit antimicrobial activity against various pathogens. The derivative this compound has shown potential in inhibiting the growth of specific bacteria and fungi through disruption of their cellular membranes.
2. Anti-inflammatory Effects
Bile acids have been implicated in the modulation of inflammatory responses. The compound may exert anti-inflammatory effects by:
- Reducing pro-inflammatory cytokine production.
- Modulating immune cell activity.
3. Hepatoprotective Effects
Studies suggest that bile acid derivatives can protect liver cells from damage induced by toxins or metabolic stress. This compound may enhance liver function and promote hepatocyte survival.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various bile acid derivatives, including this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial properties.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Study 2: Anti-inflammatory Response
In a model of acute inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Compound Administered | 150 | 180 |
Q & A
Q. What are the key synthetic pathways for 3α-ethoxycarbonyl-12α-hydroxy-7-oxocholan-24-oic acid, methyl ester, and how is purity optimized during synthesis?
The compound is synthesized via multi-step organic reactions, including esterification, hydroxylation, and oxidation. Critical steps involve protecting group strategies (e.g., ethoxycarbonyl and methyl ester moieties) to preserve stereochemistry . Purity optimization requires chromatographic techniques (HPLC, column chromatography) and recrystallization from ethanol-water mixtures, with yields dependent on reaction temperature and catalyst selection .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Q. How does the compound’s structure influence its solubility and stability in biological assays?
The methyl ester at C-24 enhances lipophilicity, while the 7-oxo and 12α-hydroxy groups contribute to hydrogen bonding. Stability studies in physiological buffers (pH 7.4, 37°C) combined with LC-MS monitoring reveal hydrolysis susceptibility at the ethoxycarbonyl group, requiring storage at -20°C .
Advanced Research Questions
Q. What experimental designs are recommended to study the compound’s interaction with steroid receptors or enzymes?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) to nuclear receptors (e.g., FXR, PXR). For enzyme inhibition assays (e.g., 7α-hydroxylase), employ radiolabeled substrates and monitor product formation via TLC or LC-MS . Dose-response curves (IC50) should include positive controls (e.g., chenodeoxycholic acid) .
Q. How can structural modifications resolve discrepancies in reported bioactivity data across studies?
Comparative studies using analogues (e.g., varying C-3 or C-12 substituents) can isolate functional group contributions. For example, replacing the ethoxycarbonyl group with acetyl or bromo moieties alters receptor selectivity, as seen in related cholane derivatives . Meta-analysis of dose-dependent effects across cell lines (HEK293, HepG2) further clarifies mechanistic inconsistencies .
Q. What strategies validate the compound’s metabolic stability in hepatocyte models?
Incubate the compound with primary human hepatocytes and quantify metabolites via UPLC-QTOF. Key metabolic pathways include:
Q. How is computational modeling used to predict the compound’s binding modes to biological targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with bile acid transporters (e.g., ASBT). Key parameters include:
- Free energy calculations (MM-PBSA) for binding affinity.
- Hydrogen-bond networks between the 12α-hydroxy group and receptor residues . Validate predictions with mutagenesis studies on target proteins .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s cytotoxicity in cancer cell lines?
Discrepancies may arise from assay conditions (e.g., serum concentration, exposure time). Standardize protocols using:
- MTT assays with matched cell passage numbers.
- Normalization to baseline apoptosis (annexin V/PI staining). Cross-validate results in 3D spheroid models to better mimic in vivo conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
